molecular formula C14H17N3O2S B2962731 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(methylthio)nicotinamide CAS No. 1396709-06-0

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(methylthio)nicotinamide

Cat. No. B2962731
CAS RN: 1396709-06-0
M. Wt: 291.37
InChI Key: YMJLAMKIXZMBOF-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(methylthio)nicotinamide, also known as MTA, is a compound that has been extensively studied for its potential therapeutic applications. MTA is a derivative of nicotinamide, which is a form of vitamin B3. This compound has been shown to have various biochemical and physiological effects, making it an interesting candidate for further research.

Scientific Research Applications

Corrosion Inhibition in Metals

Nicotinamide derivatives, including compounds similar in structure to N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(methylthio)nicotinamide, have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. These studies have shown that such derivatives can act as mixed-type corrosion inhibitors by suppressing both anodic and cathodic processes. The effectiveness of these inhibitors is dependent on concentration, time, and temperature, and their adsorption on metal surfaces tends to follow the Langmuir isotherm model. Techniques such as potentiodynamic polarization, electrochemical impedance, FTIR, EDX, and SEM analyses have been utilized to understand the inhibition mechanism and the physical characteristics of the protective layer formed by these inhibitors on metal surfaces (Chakravarthy, Mohana, & Kumar, 2014).

Biochemical Properties and Enzymatic Activity

Nicotinamide derivatives are substrates for enzymes like Nicotinamide N-methyltransferase (NNMT), which catalyzes the N-methylation of nicotinamide and related compounds. This enzymatic activity is crucial in the metabolism of nicotinamide, influencing the formation of metabolites with varying biological activities. Research into NNMT's function, including its kinetic properties, substrate specificity, and inhibition by reaction products, provides insights into its role in physiological and pathological processes. Such studies are essential for understanding individual variations in enzyme activity and potential implications for drug metabolism and toxicity (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-17-8-4-6-11(17)12(18)9-16-13(19)10-5-3-7-15-14(10)20-2/h3-8,12,18H,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJLAMKIXZMBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=C(N=CC=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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